molecular formula C25H19BrN4O5 B11109939 N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide

N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide

Cat. No.: B11109939
M. Wt: 535.3 g/mol
InChI Key: VMHHVPIOBICQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide: is a complex organic compound characterized by its intricate structure, which includes a benzodioxole moiety, an indole derivative, and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a hydrazine linkage

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis efficiently. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology and Medicine: In medicinal chemistry, N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide exerts its effects involves its interaction with specific molecular targets. The benzodioxole and indole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis with different functional groups.

    3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: Another complex organic compound with different structural features.

Uniqueness: N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide is unique due to its combination of benzodioxole, indole, and bromobenzamide groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H19BrN4O5

Molecular Weight

535.3 g/mol

IUPAC Name

N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-bromobenzamide

InChI

InChI=1S/C25H19BrN4O5/c26-17-5-3-4-16(11-17)24(32)27-12-22(31)28-29-23-18-6-1-2-7-19(18)30(25(23)33)13-15-8-9-20-21(10-15)35-14-34-20/h1-11,33H,12-14H2,(H,27,32)

InChI Key

VMHHVPIOBICQLJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.